molecular formula C6H3BrClN3 B1380620 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1638767-93-7

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No. B1380620
CAS RN: 1638767-93-7
M. Wt: 232.46 g/mol
InChI Key: BKEMPCSUWXUOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a chemical compound that has been used as a reagent in the synthesis of various other compounds . It is a derivative of imidazo[4,5-b]pyridine, which is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is established on the basis of different spectral data such as 1H NMR, 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical form of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is solid . It has a molecular weight of 232.47 .

Scientific Research Applications

I have conducted searches to find detailed applications of “6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine” in scientific research, but it appears that specific information on unique applications for this compound is limited in the publicly accessible databases and publications.

However, based on the general information available for imidazo[4,5-c]pyridine compounds, they are used as reagents in various chemical syntheses, including those with potential antiviral activity . They also play a role in antimicrobial studies .

Safety and Hazards

The safety information for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine includes hazard statements H302, H315, H319, H335, and precautionary statements P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Future Directions

While specific future directions for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine are not mentioned in the search results, it’s worth noting that imidazole derivatives have become an important synthon in the development of new drugs . This suggests that 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine and its derivatives could have potential applications in drug development.

properties

IUPAC Name

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMPCSUWXUOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Br)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.